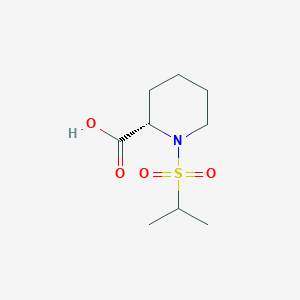
(E)-3-(3,5-Difluorophenyl)-4-(dimethylamino)-3-buten-2-one
Overview
Description
(E)-3-(3,5-Difluorophenyl)-4-(dimethylamino)-3-buten-2-one, also known as 1-difluoro-3-(dimethylamino)-2-methyl-1-propene, is a synthetic organic compound commonly used in scientific research and laboratory experiments. It is an alkyne derivative of an aromatic ring, containing a difluorophenyl group and a dimethylamino group. It is a colorless liquid with a boiling point of 106-107 °C and a melting point of -20 °C. The compound has a molecular weight of 238.22 g/mol and a molecular formula of C10H13F2NO.
Scientific Research Applications
(E)-3-(3,5-Difluorophenyl)-4-(dimethylamino)-3-buten-2-one has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of a variety of organic compounds, such as amino acids and peptides. It has also been used as a reagent for the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, it has been used as a reagent for the synthesis of polymers and for the preparation of N-heterocyclic carbene ligands.
Mechanism Of Action
The mechanism of action of (E)-3-(3,5-Difluorophenyl)-4-(dimethylamino)-3-buten-2-one is not fully understood. However, it is believed to act as a catalyst to facilitate the formation of new bonds between molecules. It is thought to act as a Lewis acid, which is capable of accepting electrons from the substrate molecules. This allows the molecules to form new bonds, resulting in the formation of new compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of (E)-3-(3,5-Difluorophenyl)-4-(dimethylamino)-3-buten-2-one are not fully understood. However, it is believed to be relatively non-toxic and non-irritant. It is also thought to have a low potential for skin sensitization.
Advantages And Limitations For Lab Experiments
(E)-3-(3,5-Difluorophenyl)-4-(dimethylamino)-3-buten-2-one has several advantages for use in laboratory experiments. It is relatively non-toxic and non-irritant, making it safer to use than many other compounds. It is also relatively inexpensive and readily available. The main limitation of the compound is its low solubility in water, making it difficult to use in aqueous solutions.
Future Directions
In the future, (E)-3-(3,5-Difluorophenyl)-4-(dimethylamino)-3-buten-2-one could be used in a variety of applications, such as the synthesis of pharmaceuticals and the development of new materials. It could also be used in the development of new catalysts for organic synthesis. Additionally, it could be used to study the mechanism of action of other compounds, such as drugs and toxins. Finally, it could be used to study the structure and properties of organic molecules.
properties
IUPAC Name |
(E)-3-(3,5-difluorophenyl)-4-(dimethylamino)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c1-8(16)12(7-15(2)3)9-4-10(13)6-11(14)5-9/h4-7H,1-3H3/b12-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPXIDMEDDXPCJ-GHXNOFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/N(C)C)/C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,5-Difluorophenyl)-4-(dimethylamino)-3-buten-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




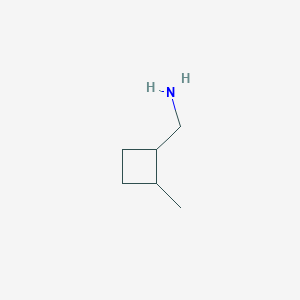
![4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B1467604.png)
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-isopropyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1467605.png)
![1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467607.png)
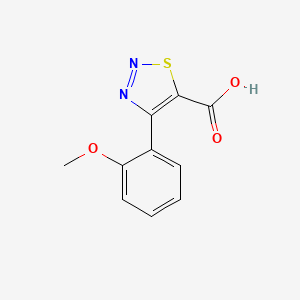
![tert-Butyl 8-[amino(hydroxyimino)methyl]-7-methyl-3,4-dihydro[2,6]naphthyridine-2(1H)-carboxylate](/img/structure/B1467611.png)
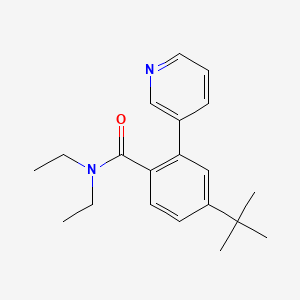
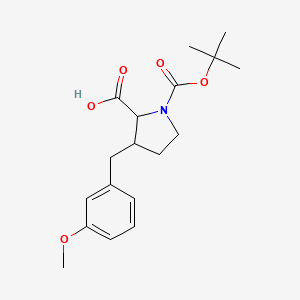

![1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467621.png)


